molecular formula C7H3Cl2N3O2 B1435330 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1638760-72-1

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B1435330
M. Wt: 232.02 g/mol
InChI Key: PLENHKVVLSUDKQ-UHFFFAOYSA-N
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Description

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a biochemical reagent . It has a molecular weight of 232.03 . It is a solid substance that should be stored in a refrigerator .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3Cl2N3O2/c8-4-2-1-3 (6 (13)14)10-5 (2)12-7 (9)11-4/h1H, (H,13,14) (H,10,11,12) . This indicates the presence of 7 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule .

It has a density of 1.7±0.1 g/cm³ . Its boiling point is 306.2±24.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.5±3.0 kJ/mol . The flash point is 167.7±8.5 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives

    The compound serves as a starting material in synthesizing various derivatives. For instance, methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which possess fungicidal properties, are synthesized using reactions involving 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivatives (Tumkevicius, Urbonas, & Vainilavicius, 2000).

  • Photophysical Properties

    The compound plays a role in the synthesis of oligoarylenes with a pyrrolo[2,3-d]pyrimidine core. These novel non-linear molecules exhibit blue light emission properties, showcasing its potential in photophysical applications (Tumkevičius et al., 2010).

Medical and Biological Research

  • Antifolate Agents

    Derivatives of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine are synthesized as potential dihydrofolate reductase inhibitors and antitumor agents. These classical and nonclassical analogues have shown promising results in inhibiting the growth of tumor cells (Gangjee et al., 2007).

  • Antitumor Activity

    Compounds derived from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine have been synthesized with the aim of inhibiting purine biosynthesis. Their selective transport via folate receptors and inhibition of glycinamide ribonucleotide formyltransferase resulted in potent inhibition against tumor cells in culture and in vivo studies (Wang et al., 2013).

Additional Applications

  • Cocrystal Design: The compound has been used in the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids. These cocrystals have been characterized for their unique hydrogen bonding and molecular arrangements, which can have implications in material science and pharmaceutical design (Rajam et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

Future Directions

While specific future directions for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid are not provided in the search results, it’s worth noting that there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O2/c8-4-2-1-3(6(13)14)10-5(2)12-7(9)11-4/h1H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLENHKVVLSUDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC(=N2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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